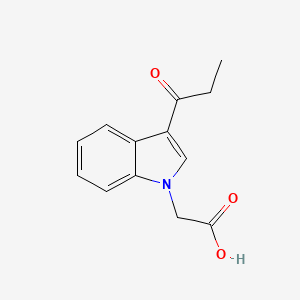

(3-Propionyl-indol-1-yl)-acetic acid

Description

Significance of the Indole (B1671886) Nucleus in Chemical Biology and Drug Discovery Research

The indole ring system is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals. chemicalbook.comresearchgate.net Its prevalence stems from the ability of the indole scaffold to mimic the structure of peptides and participate in various biological interactions, including hydrogen bonding and π-stacking with proteins and enzymes. google.com Many FDA-approved drugs contain the indole core, highlighting its therapeutic importance. organic-chemistry.org The versatility of the indole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. researchgate.net

Overview of Indole Derivatives with Propionyl and Acetic Acid Moieties

Indole derivatives functionalized with propionyl and acetic acid groups represent a significant class of compounds in medicinal chemistry. The presence of a carboxylic acid moiety, such as in indole-3-acetic acid, can enhance water solubility and provide a handle for forming salts or esters. The propionyl group, a short aliphatic ketone, can act as a hydrogen bond acceptor and a reactive center for further chemical modifications. The combination of these two moieties on the indole scaffold, as seen in (3-Propionyl-indol-1-yl)-acetic acid, results in a molecule with a unique profile of polarity, reactivity, and potential for biological interactions.

Historical Development of Indole Chemistry Relevant to Substituted Indole-1-yl-acetic Acids and 3-Acylindoles

The journey into the rich chemistry of indoles began in the 19th century with the work of Adolf von Baeyer on the dye indigo. A pivotal moment in indole synthesis was the discovery of the Fischer indole synthesis in 1883, a versatile method that remains widely used today. The development of methods for the selective functionalization of the indole ring has been a major focus of organic chemistry. N-alkylation of indoles, to introduce moieties like the acetic acid group at the 1-position, has been achieved using various reagents and conditions. Similarly, the introduction of acyl groups at the C3 position, the most nucleophilic site of the indole ring, is a well-established transformation, often accomplished through Friedel-Crafts acylation or related reactions. These fundamental reactions form the basis for the synthesis of complex indole derivatives like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-propanoylindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMLOIAYSUBGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Pharmacological Potential in Preclinical Models

In Vitro Studies of (3-Propionyl-indol-1-yl)-acetic Acid and Analogs

The anti-inflammatory potential of indole-3-acetic acid (IAA), a prominent analog of this compound, has been demonstrated in various in vitro models. Studies using RAW264.7 macrophages, a commonly used cell line for inflammation research, have shown that IAA can significantly mitigate the inflammatory response induced by lipopolysaccharides (LPS). nih.govmdpi.com Specifically, IAA treatment has been observed to decrease the expression of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as monocyte chemoattractant protein-1 (MCP-1). nih.gov

The mechanism behind this anti-inflammatory effect appears to be multifaceted. Research indicates that IAA can suppress the nuclear translocation of nuclear factor kappa B (NF-κB) p65, a critical transcription factor that governs the expression of many inflammatory genes. nih.gov Furthermore, IAA has been shown to up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties. nih.govmdpi.com The importance of HO-1 in mediating the effects of IAA was highlighted in studies where the inhibition of HO-1 activity partially reversed the suppressive effects of IAA on IL-1β and IL-6 expression. nih.gov Some indole (B1671886) derivatives, such as Indomethacin and Etodolac, are established nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Other research has pointed to the potential of indole-based compounds as inhibitors of cytosolic phospholipase A2α (cPLA2α), another key enzyme in the inflammatory cascade. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Indole-3-Acetic Acid (IAA) in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Effect of IAA Treatment | Underlying Mechanism | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines (IL-1β, IL-6) | Significantly Decreased Expression | HO-1 Dependent | nih.gov |

| Chemokine (MCP-1) | Significantly Decreased Expression | Not specified | nih.gov |

| NF-κB p65 Translocation | Mitigated | Inhibition of NF-κB pathway | nih.gov |

| Heme Oxygenase-1 (HO-1) | Upregulated | Induction of anti-inflammatory enzyme | nih.govmdpi.com |

Indole acetic acid derivatives have demonstrated notable antioxidant capabilities in a variety of in vitro assays. eurjchem.comresearchgate.net These compounds effectively scavenge free radicals, which are implicated in oxidative stress and cellular damage. The antioxidant potential of these analogs is often evaluated using standard methods such as the 2,2-diphenyl-1-picryl hydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation. eurjchem.comresearchgate.net

One study on indole-3-acetic acid (IAA) in RAW264.7 macrophages showed that it could directly neutralize free radicals, as evidenced by its ability to suppress the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov This free radical scavenging action was found to be independent of the heme oxygenase-1 (HO-1) pathway. nih.gov Another study synthesized a series of indole-3-acetamide (B105759) derivatives and evaluated their antioxidant potential using DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov Many of the synthesized compounds showed good antioxidant activity, with one particular compound exhibiting an IC50 value of 0.35 µM in the DPPH assay. nih.gov The antioxidant activity of these analogs is often influenced by the nature and position of substituents on the indole ring and any coupled moieties. For example, an indole-3-acetic acid analog bearing an electron-donating methoxy (B1213986) group in addition to a phenolic moiety showed predominant antioxidant activity in one study. eurjchem.comresearchgate.net

Interactive Data Table: Antioxidant Activity of Indole Acetic Acid Analogs

| Compound/Analog | Assay | Result (IC50 or Activity) | Reference |

|---|---|---|---|

| Indole-3-Acetic Acid (IAA) | ROS/NO Generation (in RAW264.7 cells) | Significant Suppression | nih.gov |

| Indole-3-acetamide derivative (Compound 15) | DPPH Scavenging | 0.35 ± 0.1 µM | nih.gov |

| Indole-3-acetamide derivative (Compound 15) | ABTS Scavenging | 0.81 ± 0.25 µM | nih.gov |

| Indole-3-acetic acid analog (Compound 9) | DPPH Scavenging & Lipid Peroxidation | Predominant Activity | eurjchem.comresearchgate.net |

Derivatives of indole acetic acid have been investigated for their efficacy against a range of microbial pathogens. researchgate.netnih.govchula.ac.th Research has shown that these compounds can exhibit both antibacterial and antifungal properties. researchgate.net The specific spectrum of activity and potency often depends on the structural modifications of the indole acetic acid backbone.

In one study, a series of Schiff base triazoles derived from Indole-3-acetic acid were synthesized and tested against various bacterial strains. nih.gov Certain compounds demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Another study found that specific indole acetic acid derivatives possessed high antimicrobial activities, particularly against Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial effect of acetic acid itself has been well-documented, showing excellent bactericidal effects against problematic Gram-negative bacteria like P. aeruginosa and Acinetobacter baumannii even at low concentrations. nih.govnih.gov

Interactive Data Table: Antimicrobial Activity of Indole Acetic Acid Analogs

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Schiff base triazole (5e) | Pseudomonas aeruginosa | 3.12 µg/mL | nih.gov |

| Schiff base triazole (5f) | Klebsiella pneumoniae | 3.12 µg/mL | nih.gov |

| Indole acetic acid derivative (IIc) | Staphylococcus aureus | High Activity | researchgate.net |

| Indole acetic acid derivative (IId) | Escherichia coli | High Activity | researchgate.net |

| Acetic Acid (3%) | Pseudomonas aeruginosa | Excellent Bactericidal Effect | nih.gov |

| Acetic Acid (3%) | Acinetobacter baumannii | Excellent Bactericidal Effect | nih.gov |

The anticancer potential of indole derivatives and related compounds has been explored in numerous studies using various cancer cell lines. chula.ac.th Propionic acid, a component of the target molecule's side chain, has been shown to induce apoptosis in HeLa cervical cancer cells. nih.gov Its mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of autophagy. nih.gov

More complex indole-based compounds have also been evaluated. A series of indole-aryl amide derivatives were tested for cytotoxicity against a panel of tumor cells, including HT29 (colon), HeLa (cervical), and MCF7 (breast). nih.gov One compound, in particular, showed noteworthy selectivity and activity against the HT29 cell line with an IC50 value of 0.96 µM, while not affecting healthy human intestinal cells. nih.gov This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis. nih.gov Other research on indole hydrazones identified compounds with growth inhibition at sub-micromolar concentrations on both human erythroleukemia K562 and melanoma Colo-38 cells. researchgate.net A Co(II) complex of an indole-acetic acid derivative also demonstrated significant activity against HCT116 colon carcinoma, MOLT-4 leukemia, and MCF-7 breast cancer cells. rsc.org

Interactive Data Table: Antiproliferative Effects of Indole Analogs on Cancer Cell Lines

| Compound/Analog | Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Propionic Acid | HeLa (Cervical Cancer) | Induces Apoptosis | ROS induction, Autophagy | nih.gov |

| Indole-aryl amide (Compound 5) | HT29 (Colon Cancer) | 0.96 µM | G1 Phase Arrest, Apoptosis | nih.gov |

| Indole-aryl amide (Compound 4) | HeLa (Cervical Cancer) | 1.87 µM | Not specified | nih.gov |

| Indole-aryl amide (Compound 4) | MCF7 (Breast Cancer) | 0.84 µM | Not specified | nih.gov |

| Indole hydrazone (Compound 16) | K562 (Leukemia) | Sub-micromolar | Growth Inhibition | researchgate.net |

| Indole hydrazone (Compound 17) | Colo-38 (Melanoma) | Sub-micromolar | Growth Inhibition | researchgate.net |

Indole acetic acid derivatives have been identified as inhibitors of various enzymes implicated in disease processes. A new class of indole acetic acid sulfonate derivatives was synthesized and evaluated for inhibitory activity against ectonucleotidases, including h-ENPP1, h-ENPP3, and h-e5'NT. rsc.orgnih.gov Several of these compounds were found to be potent inhibitors, with IC50 values in the sub-micromolar range. rsc.orgnih.gov For instance, one derivative with a fluorine substitution showed an IC50 of 0.37 µM against h-e5'NT. nih.gov

Other studies have focused on different enzymatic targets. A series of 3-(1-Aryl-1H-indol-5-yl)propanoic acids were designed as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammation. nih.gov The optimization of this series led to a potent inhibitor of cPLA2α in enzyme and cell-based assays. nih.gov Additionally, indole-3-acetamides have been investigated as potential antihyperglycemic agents through the inhibition of α-amylase. nih.gov Numerous synthesized compounds displayed good to moderate inhibition against this enzyme, with the most active compound having an IC50 value of 1.09 µM, comparable to the standard drug acarbose. nih.gov

Interactive Data Table: Enzyme Inhibition by Indole Acetic Acid Analogs

| Compound/Analog Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Indole acetic acid sulfonate (Compound 5c) | Human e5'-Nucleotidase (h-e5'NT) | 0.37 µM | nih.gov |

| Indole acetic acid sulfonate (general) | Ectonucleotidases (h-ENPP1, h-ENPP3) | 0.32 to 0.81 µM range | rsc.org |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Cytosolic Phospholipase A2α (cPLA2α) | Potent Inhibition | nih.gov |

| Indole-3-acetamide (Compound 15) | α-Amylase | 1.09 ± 0.11 µM | nih.gov |

A significant area of research has been the evaluation of indole derivatives as potential inhibitors of the human immunodeficiency virus type-1 (HIV-1). chula.ac.thresearchgate.net A study focusing on N-arylsulfonyl-3-propionylindoles, which are structurally very similar to this compound, identified several compounds with potent anti-HIV-1 activity. nih.gov

In this study, fifteen N-arylsulfonyl-3-propionylindoles were synthesized and evaluated. nih.gov Three compounds exhibited notable activity, with 50% effective concentration (EC50) values of 0.8, 4.0, and 1.2 µg/mL. nih.gov The most promising compound, N-(m-Nitro)phenylsulfonyl-3-propionyl-6-methylindole, demonstrated the best activity against HIV-1 replication, with a therapeutic index (TI) of 84.1. nih.gov Another study on simpler N-arylsulfonylindoles also found several compounds with significant anti-HIV-1 activity. nih.gov The two most active compounds in that series showed EC50 values of 0.26 and 0.74 µg/mL, with high therapeutic indexes of 543.78 and >270.27, respectively, indicating low cytotoxicity at effective concentrations. nih.gov These findings suggest that the indole scaffold, particularly with sulfonyl and propionyl modifications, is a promising starting point for the development of novel anti-HIV-1 agents.

Interactive Data Table: In Vitro Anti-HIV-1 Activity of Indole Analogs

| Compound/Analog | Activity (EC50) | Therapeutic Index (TI) | Reference |

|---|---|---|---|

| N-arylsulfonyl-3-propionylindole (3c) | 0.8 µg/mL | 11.7 | nih.gov |

| N-arylsulfonyl-3-propionylindole (3g) | 4.0 µg/mL | 16.6 | nih.gov |

| N-(m-Nitro)phenylsulfonyl-3-propionyl-6-methylindole (3i) | 1.2 µg/mL | 84.1 | nih.gov |

| N-(3-nitrobenzene)sulfonyl-6-methylindole (3h) | 0.26 µg/mL | 543.78 | nih.gov |

| N-(3-nitrobenzene)sulfonylindole (3i) | 0.74 µg/mL | >270.27 | nih.gov |

Modulation of Bile Acid Metabolism in Cellular Systems

A review of available scientific literature did not yield specific preclinical data on the direct modulation of bile acid metabolism in cellular systems by this compound (Acemetiacin).

In Vivo Studies in Animal Models

The primary pharmacological activities of this compound (Acemetiacin) are its anti-inflammatory and analgesic effects, which have been demonstrated in various rodent models. These effects are largely attributed to its biotransformation into indomethacin, a potent inhibitor of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) enzymes. nih.govnih.gov

Anti-Inflammatory Activity: The anti-inflammatory efficacy of Acemetiacin is often evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. inotiv.comresearchgate.netresearchgate.net In this model, the injection of carrageenan into the paw induces a reproducible inflammatory response characterized by swelling (edema). inotiv.com Studies have shown that oral administration of Acemetiacin leads to a dose-dependent reduction in paw edema, with a potency comparable to that of indomethacin. nih.govresearchgate.net This effect is linked to the inhibition of prostaglandin E2 (PGE2) synthesis at the site of inflammation. nih.govresearchgate.net

Another model used to assess anti-inflammatory action is the zymosan-induced airpouch model in rats. Research using this model demonstrated that both orally and locally administered Acemetiacin dose-dependently reduced leukocyte infiltration into the airpouch exudate. nih.govresearchgate.net This inhibition of inflammatory cell migration is a key component of its anti-inflammatory mechanism. nih.gov

Analgesic Activity: The analgesic properties of Acemetiacin are commonly assessed using the acetic acid-induced writhing test in mice. researchgate.netnih.govresearchgate.netsaspublishers.com This test measures visceral pain, where the intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," by stimulating the release of pain mediators like prostaglandins. nih.govsaspublishers.com Acemetiacin has been shown to significantly reduce the frequency of these writhes, indicating a potent analgesic effect against chemically induced pain.

The tables below summarize the findings from representative preclinical studies on the anti-inflammatory and analgesic effects of Acemetiacin.

Table 1: Anti-inflammatory Effects of Acemetiacin in Rodent Models

| Model | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Zymosan Airpouch | Rat | Dose-dependent reduction of leukocyte infiltration and prostaglandin E2 (PGE2) synthesis. Potency was comparable to an equimolar dose of indomethacin. | nih.gov, researchgate.net |

| Carrageenan-Induced Paw Edema | Rat | Demonstrates significant reduction in paw volume (edema), indicative of potent anti-inflammatory activity. | nih.gov, inotiv.com |

Table 2: Analgesic Effects of Acemetiacin in Rodent Models

| Model | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Mouse | Significantly reduces the number of abdominal writhes, demonstrating strong analgesic activity against visceral pain. | researchgate.net, nih.gov, researchgate.net |

| General Nociceptive Processing | Rodent | As an NSAID, it acts by reducing facilitated pain states generated by inflammation, consistent with central and peripheral mechanisms. | nih.gov, researchgate.net, mdpi.com |

Investigations into the potential antidepressant-like effects of this compound (Acemetiacin) in preclinical chronic stress models are not extensively documented in the available scientific literature.

There is a lack of specific preclinical data in the reviewed literature concerning the effects of this compound (Acemetiacin) on the attenuation of diet-induced hepatic steatosis and associated inflammation in murine models.

Based on a review of the available scientific literature, specific preclinical studies investigating the anticonvulsant or antidiabetic activities of this compound (Acemetiacin) in animal models have not been identified.

Molecular Mechanisms of Action and Biological Targets

Interaction with Enzymes and Receptors

The structural characteristics of (3-Propionyl-indol-1-yl)-acetic acid allow it to interact with several key enzymes and receptors, leading to a cascade of cellular events.

Indole-1-yl acetic acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors critical in the regulation of metabolism and inflammation. The agonistic activity of these compounds is influenced by their molecular structure. Structure-activity relationship studies on various indole (B1671886) hybrids have provided insights into what makes a potent PPAR ligand. The interaction is often hydrophobic in nature, and substitutions on the indole ring can significantly affect the agonistic activity on different PPAR subtypes (PPARα, PPARγ, and PPARδ). For instance, the presence of a hydrophobic tail on the indole moiety can enhance the interaction with the PPARγ protein, leading to potent activity.

While direct studies on this compound are limited, the general structure-activity relationships of indole derivatives suggest that the propionyl group at the 3-position and the acetic acid at the 1-position could confer specific binding affinities and activation profiles for PPAR subtypes.

Table 1: PPAR Agonism of Selected Indole Derivatives

| Compound | Target | Activity | Key Structural Features |

|---|---|---|---|

| Indole-1-yl acetic acid derivatives | PPARα/γ/δ | Agonist | Varies with substitutions on the indole ring |

| Benzimidazole derivatives | PPARα/δ | Selective Agonist | Presence of CF3 and Cl groups |

This table is interactive and can be sorted by clicking on the column headers.

Indole and its derivatives, including indole-3-acetic acid (IAA), are known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. tamu.edu AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis. oup.comoup.com The activation of AhR by indole compounds can lead to a range of signaling cascades. tamu.edu

Research has shown that various indole derivatives can act as AhR ligands, with some demonstrating the ability to suppress androgen receptor (AR) activity in prostate cancer cells through an AhR-dependent mechanism. nih.gov Specifically, 22 different indolic compounds were found to activate AhR, with eight of them also decreasing dihydrotestosterone (B1667394) (DHT)-induced AR luciferase activity. nih.gov This suggests that the activation of AhR by certain indole derivatives can lead to the downregulation of AR expression. nih.gov

Table 2: AhR Activation by Indole Derivatives

| Indole Derivative | AhR Activation | Effect on AR Activity |

|---|---|---|

| Various Indoles (22 tested) | Confirmed | 8 out of 22 decreased AR activity |

This table is interactive and can be sorted by clicking on the column headers.

The structural similarity of indole derivatives to serotonin (B10506), an indoleamine neurotransmitter, suggests a potential for interaction with the serotonergic system. researchgate.net Serotonin itself is metabolized to 5-hydroxyindoleacetic acid (5-HIAA), an indole acetic-acid derivative. wikipedia.org Studies on other indole derivatives have shown that they can act as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A. nih.gov For example, supplementation with indole-3-acetic acid has been shown to enhance the serotonin pathway in the brain and gut in animal models of stress. nih.govmdpi.com This suggests that indole acetic acid compounds could modulate mood and cognitive functions through the serotonergic system. nih.gov

Indole acetic acid derivatives have been shown to interact with and inhibit various enzymes. For instance, newly synthesized indole acetic acid sulfonate derivatives have demonstrated inhibitory activity against ectonucleotidases, enzymes that play a role in adenosine (B11128) formation in the tumor microenvironment. rsc.org Molecular docking studies of these compounds revealed favorable interactions with key amino acid residues in the active sites of these enzymes. rsc.org

Furthermore, studies on the oxidation of indole-3-acetic acid by horseradish peroxidase (HRP) have shown that phenolic compounds can act as inhibitors of this enzymatic reaction. yorku.ca Additionally, research on soybean cotyledons has identified proteins that specifically bind to indole-acetic acid, indicating the presence of specific binding proteins for this class of compounds. nih.gov

Modulation of Cellular Pathways and Physiological Responses

The interaction of this compound and related compounds with enzymes and receptors translates into the modulation of broader cellular pathways and physiological responses.

Indole-3-acetic acid and its analogues can influence lipid peroxidation, a process of oxidative degradation of lipids. When activated by horseradish peroxidase (HRP), IAA and its derivatives have been shown to cause lipid peroxidation in liposomes. nih.gov The mechanism is believed to involve the generation of free radicals. nih.govresearchgate.net The combination of IAA and HRP produces free radicals in a dose-dependent manner, which can induce apoptosis in human melanoma cells. nih.govresearchgate.net This process is suppressible by antioxidants, highlighting the role of oxidative stress in the cytotoxic effects of these compounds. nih.gov

Furthermore, indole-3-acetic acid has been shown to have both anti-inflammatory and anti-oxidative properties by inducing heme oxygenase-1 (HO-1) and neutralizing free radicals in macrophage cell lines. mdpi.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| 5-hydroxyindoleacetic acid (5-HIAA) |

| Serotonin |

Scientific Information on this compound Remains Undocumented in Key Research Areas

Extensive searches of scientific literature and research databases have revealed a significant lack of available information regarding the specific chemical compound this compound, particularly concerning its molecular mechanisms of action and biological targets. At present, there are no detailed research findings on its effects on the Hypothalamus–Pituitary–Adrenal (HPA) axis or its potential mimicry of endogenous peptides and hormones.

The HPA axis is a crucial and complex set of interactions among the hypothalamus, the pituitary gland, and the adrenal glands. This system is the body's primary stress response network and regulates a wide array of physiological processes, including metabolism, immune response, and mood. The axis functions through a series of hormonal signals. The hypothalamus releases corticotropin-releasing hormone (CRH), which signals the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then travels to the adrenal glands and stimulates the release of cortisol, the primary stress hormone. This entire process is regulated by a negative feedback loop, where cortisol inhibits the release of CRH and ACTH to maintain hormonal balance.

While direct research on this compound is not available, the broader class of indole derivatives, to which this compound belongs, has been a subject of scientific investigation in relation to the endocrine system. It is important to note, however, that findings on related compounds cannot be directly extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity.

For context, other indole derivatives have been shown to interact with the endocrine system in various ways:

Melatonin (B1676174): This well-known indoleamine hormone, derived from tryptophan, plays a significant role in regulating circadian rhythms. Research has shown that melatonin can interact with the HPA axis. Some studies suggest that melatonin may have a suppressive effect on the HPA axis, potentially counteracting the effects of stress and high levels of glucocorticoids.

Indole-3-carbinol (I3C): Found in cruciferous vegetables, I3C and its metabolites have been studied for their effects on estrogen metabolism. They can influence the activity of enzymes involved in the breakdown of estrogens, which has led to research into their potential role in hormone-dependent conditions.

Indole-3-propionic acid (IPA): A metabolite produced by gut bacteria from tryptophan, IPA has been investigated for its antioxidant and neuroprotective properties. Research has also explored its role in metabolic health, which is intrinsically linked to the endocrine system.

The ability of some chemical compounds to mimic or interfere with the body's natural hormones is a concept known as endocrine disruption. These endocrine-disrupting chemicals can exert their effects by binding to hormone receptors, altering hormone synthesis, or affecting hormone transport and metabolism. Given the structural similarities of many indole derivatives to endogenous signaling molecules, this class of compounds is of interest in the field of endocrinology.

Structure Activity Relationship Sar Studies of 3 Propionyl Indol 1 Yl Acetic Acid Derivatives

Impact of Substitution Patterns on the Indole (B1671886) Core

The indole nucleus, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, each playing a distinct role in modulating the pharmacological profile of the resulting derivatives. mdpi.comrsc.org

Role of the Acyl Moiety at C3 (e.g., Propionyl) on Biological Activity

The C3 position of the indole ring is a critical site for functionalization, and the nature of the substituent at this position significantly influences the biological activity. The propionyl group, in particular, has been a focus of structure-activity relationship (SAR) studies. Research on various C3-substituted indole analogs has demonstrated that this position is pivotal for achieving desired therapeutic effects, including anticancer, antimicrobial, and antioxidant activities. nih.gov The presence and nature of the acyl group can impact the molecule's ability to bind to its target and elicit a biological response. For instance, in the context of anti-inflammatory agents, modifications at the C3 position have been shown to be crucial for activity. orientjchem.org Studies on indole-3-propionic acids have revealed that substituents on the indole ring can significantly affect their anti-inflammatory and analgesic properties. researchgate.net

The introduction of different acyl groups allows for the exploration of the steric and electronic requirements of the target receptor's binding pocket. The length and branching of the acyl chain can influence the compound's lipophilicity and, consequently, its pharmacokinetic properties.

Significance of the Acetic Acid Group at N1 on Receptor Interaction and Potency

The acetic acid moiety at the N1 position of the indole ring is another key determinant of biological activity. This acidic group is often crucial for anchoring the molecule to its biological target through ionic interactions or hydrogen bonding. pharmacy180.com SAR studies on indole acetic acid derivatives have consistently highlighted the importance of this carboxyl group, as its replacement with other acidic functionalities often leads to a decrease in activity, and amide derivatives are typically inactive. pharmacy180.com

The distance between the acidic center and the aromatic ring is also critical; increasing this distance generally diminishes activity. pharmacy180.com Molecular docking and structural biology studies have revealed that the precise positioning of the acidic group in relation to other parts of the ligand is vital for potent activity, as it dictates the key interactions within the receptor's binding site. nih.govdrugbank.com

Table 1: Impact of N1-Substituents on Receptor Binding Affinity

| N1-Substituent | Relative Binding Affinity | Key Interactions | Reference |

| Acetic Acid | High | Ionic bonding, Hydrogen bonding | pharmacy180.com |

| Propionic Acid | Moderate | Reduced ionic interaction | pharmacy180.com |

| Amide | Inactive | Loss of key acidic interaction | pharmacy180.com |

Effects of Additional Substituents on the Indole Ring and Side Chains

The introduction of additional substituents on the indole ring and its side chains provides a powerful tool for fine-tuning the pharmacological properties of (3-Propionyl-indol-1-yl)-acetic acid derivatives. The position and nature of these substituents can profoundly impact potency, selectivity, and pharmacokinetic profiles.

For instance, substituting the indole ring can enhance the anti-inflammatory activity of prodolic acid analogs by interfering with metabolic hydroxylation, leading to higher and more sustained drug concentrations in the serum. nih.gov In a series of novel 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at different positions of the indole ring had varied effects on their antagonist activity, with substitution at position 7 being the most favorable. researchgate.net

Furthermore, SAR studies on 3-arylpropionic acids have shown that introducing substitutions to the propionic acid chain can enhance their half-life in rats, suggesting that these modifications can block metabolic oxidation. nih.gov The strategic placement of substituents can therefore be used to optimize both the pharmacodynamic and pharmacokinetic properties of these compounds.

Table 2: Influence of Indole Ring Substituents on Biological Activity

| Substituent Position | Substituent Type | Effect on Activity | Reference |

| 7 | Methoxy (B1213986) | Favorable for antagonist activity | researchgate.net |

| 4 | Fluorine | Least favorable for antagonist activity | researchgate.net |

| 5 | Methoxy | Increased anti-inflammatory potency | nih.gov |

| Cα of Acetic Acid | Methyl | Can lead to equiactive analogues | pharmacy180.com |

Conformational Analysis and Molecular Dynamics in Relation to Activity

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. The indole ring of this compound and its derivatives provides a relatively rigid scaffold, but the side chains at the N1 and C3 positions possess conformational flexibility. This flexibility, defined by torsion angles, allows the molecule to adopt various spatial arrangements. srce.hr

Molecular dynamics (MD) simulations have been employed to study the stability of ligand-receptor complexes and to understand the dynamic behavior of these molecules in a simulated biological environment. nih.govnih.gov These computational techniques provide insights into how the ligand adapts its conformation to fit within the binding pocket of the receptor and how these conformational changes influence binding affinity and biological activity. For instance, MD simulations have shown that the stability of the ligand within its binding site can be crucial for its activity. nih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational methods have become indispensable tools in modern drug discovery and are extensively used to elucidate the SAR of this compound derivatives. Molecular docking studies predict the preferred binding orientation of a ligand to its receptor, providing valuable information about key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.govnih.govajchem-a.com These studies help in rationalizing the observed biological activities and in designing new derivatives with improved binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. srce.hrnih.gov By analyzing various molecular descriptors, QSAR models can predict the activity of novel compounds and identify the key structural features that are important for potency. nih.gov These models, often combined with other computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight regions where steric, electrostatic, and hydrophobic modifications are likely to enhance activity. nih.gov

Stereochemical Considerations and Atroposelective Synthesis in SAR

Stereochemistry plays a crucial role in the biological activity of many chiral molecules, including derivatives of this compound. When a chiral center is present, the different enantiomers can exhibit significantly different pharmacological activities and metabolic fates. orientjchem.org For many arylpropionic acid derivatives, only the (S)-enantiomer is responsible for the therapeutic action. orientjchem.org

Metabolism and Biotransformation in Non Human Systems

Microbial Metabolism of Indole-3-acetic Acid and Related Indole (B1671886) Derivatives

Microorganisms, particularly bacteria and fungi, are pivotal in both the synthesis and degradation of IAA and other indole compounds. nih.gov These microbial activities are fundamental to various ecological interactions, including plant-microbe relationships. oup.com

The biosynthesis of IAA in microorganisms predominantly follows tryptophan-dependent pathways, where tryptophan serves as the primary precursor. nih.govmdpi.com Several distinct pathways have been identified, with the Indole-3-pyruvic acid (IPyA) and Indole-3-acetamide (B105759) (IAM) pathways being among the most extensively studied. nih.govoup.com

The Indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA production in many bacteria and fungi. nih.govoup.com This pathway involves the initial conversion of tryptophan to indole-3-pyruvic acid by an aminotransferase. nih.govoup.com Subsequently, indole-3-pyruvic acid is decarboxylated to indole-3-acetaldehyde, which is then oxidized to form IAA. nih.govoup.com Genomic analyses have revealed that the IPyA pathway, along with the tryptamine (B22526) pathway, is one of the most prevalent IAA synthesis routes in bacteria. mdpi.comnih.gov

The Indole-3-acetamide (IAM) pathway is another well-characterized route, particularly in phytopathogenic and symbiotic bacteria. oup.comnih.gov This two-step process begins with the conversion of tryptophan to indole-3-acetamide, a reaction catalyzed by the enzyme tryptophan-2-monooxygenase (iaaM). oup.comresearchgate.net Following this, indole-3-acetamide is hydrolyzed to IAA by an IAM hydrolase (iaaH). oup.comresearchgate.net The genes encoding these enzymes, iaaM and iaaH, have been identified in a variety of bacteria, including Agrobacterium tumefaciens and Pseudomonas syringae. oup.com

Other notable tryptophan-dependent pathways include the tryptamine (TAM) pathway and the indole-3-acetonitrile (B3204565) (IAN) pathway. nih.govoup.com The redundancy of these pathways is common among plant-associated bacteria, with many species possessing multiple routes for IAA synthesis. oup.commdpi.com

| Pathway | Key Intermediate(s) | Key Enzymes | Prevalence |

|---|---|---|---|

| Indole-3-pyruvic Acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, Indole-3-pyruvate decarboxylase | Widespread in bacteria and fungi nih.govoup.com |

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase (iaaM), IAM hydrolase (iaaH) | Common in phytopathogenic and symbiotic bacteria oup.comnih.gov |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase | Identified in bacteria such as Bacillus cereus oup.com |

| Indole-3-acetonitrile (IAN) | Indole-3-acetaldoxime, Indole-3-acetonitrile | Nitrilase | Studied in plants, with some evidence in bacteria oup.com |

Numerous bacteria are capable of utilizing IAA as a sole source of carbon and energy, a process mediated by specific gene clusters. nih.govnih.gov The most well-characterized of these is the iac (indole-3-acetic acid catabolism) gene cluster, first identified in Pseudomonas putida 1290. nih.govasm.org This pathway facilitates the aerobic degradation of IAA. asm.org

The Iac-mediated degradation of IAA is proposed to proceed through several intermediates. nih.gov The initial step is catalyzed by the product of the iacA gene, which hydroxylates IAA. nih.govasm.org Subsequent reactions, involving enzymes encoded by other iac genes such as iacE and iacC, lead to the formation of catechol. nih.govresearchgate.net Catechol then enters central metabolic pathways. nih.gov Research has identified intermediates in this pathway to likely include 2-hydroxy-IAA and 3-hydroxy-2-oxo-IAA. nih.gov

The expression of the iac genes is typically induced by the presence of IAA. nih.gov In Pseudomonas putida 1290, the iacR gene is thought to encode a repressor that controls the expression of iacA, with IAA acting as an inducer to alleviate this repression. nih.gov Homologous iac gene clusters have been identified in other bacteria, such as Paraburkholderia phytofirmans PsJN, indicating a conserved mechanism for IAA degradation. nih.gov

While the degradation of IAA is well-documented, the microbial breakdown of its longer-chain homologs, indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA), has been less explored. nih.gov However, recent studies have shown that the enzymes involved in IAA degradation can also act on these related compounds. nih.gov

Specifically, the IacA and IacE enzymes from Caballeronia glathei DSM50014 have been shown to convert a range of indole derivatives, including indole-3-propionic acid and indole-3-butyric acid. nih.gov These enzymes catalyze the oxidation of these substrates into their corresponding 2-oxo derivatives, which are analogous to the intermediates in the IAA degradation pathway. nih.gov This demonstrates the versatility of the Iac-mediated pathway and its potential role in the bioconversion of a broader range of biologically active indole compounds. nih.gov

Metabolic Fate in Animal Models (e.g., Rodents)

In animal models such as rats, the metabolism of indole derivatives is a key area of investigation for understanding their physiological effects and potential therapeutic applications. research-nexus.netnih.gov Studies have shown that the metabolic fate of these compounds can be influenced by their chemical structure, including substitutions on the indole ring. research-nexus.netnih.gov

Research on N-hydroxylated indole derivatives in rats has revealed that these compounds can undergo various transformations. research-nexus.netnih.gov For instance, 1-methoxy- and 1-acetoxy-indole are metabolized to compounds similar to those produced from the metabolism of indole itself. research-nexus.netnih.gov This suggests that the N-alkoxy and N-acyloxy groups can be removed in vivo.

Furthermore, compounds like 1-hydroxy- and 1-methoxy-indole-3-carboxylic acids are partially excreted unchanged in the urine of rats, but also undergo reduction to indole-3-carboxylic acid, which is then excreted along with its glucuronide conjugate. research-nexus.netnih.gov In contrast, indole-3-glyoxylic acid and its 1-methoxy derivative are largely excreted unchanged. research-nexus.netnih.gov

The disposition of prodolic acid, an anti-inflammatory indole derivative, in rats has shown that indole ring hydroxylation is a major metabolic pathway. nih.gov Substitution on the indole ring can interfere with this hydroxylation, leading to a prolonged serum half-life and enhanced pharmacological activity. nih.gov

Influence of Gut Microbiota on (3-Propionyl-indol-1-yl)-acetic Acid Analogs

The gut microbiota plays a profound role in the metabolism of dietary components, including the essential amino acid tryptophan. frontiersin.orgnih.gov This microbial activity leads to the production of a variety of indole derivatives that can have significant impacts on host physiology. frontiersin.orgdntb.gov.ua

Tryptophan that is not absorbed in the small intestine becomes available to the colonic microbiota, which can metabolize it into various indole compounds, including indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). frontiersin.orgmdpi.com The production of these metabolites is dependent on the composition and metabolic activity of the gut microbiota. nih.gov For example, certain species of Clostridium and Peptostreptococcus are known to produce IPA. nih.gov

These microbially-produced indole derivatives can be absorbed into the systemic circulation and influence host health. frontiersin.orgresearchgate.net For instance, IPA has been shown to have antioxidant and anti-inflammatory properties and may play a role in glucose metabolism. researchgate.net The levels of these metabolites can be influenced by diet; for example, a high intake of dietary fiber is associated with increased levels of IPA. nih.gov

The gut microbiota's capacity to produce and modify indole compounds highlights the intricate relationship between the host and its microbial inhabitants in shaping the metabolic landscape of indole derivatives. frontiersin.orgnih.gov

Development of Novel Derivatives and Analogs of 3 Propionyl Indol 1 Yl Acetic Acid

Scaffold Modification Strategies for Enhanced Activity and Selectivity

Modifying the core scaffold of (3-Propionyl-indol-1-yl)-acetic acid is a key strategy for optimizing its pharmacological profile. These modifications can be systematically applied to the indole (B1671886) ring, the propionyl group at the C3 position, and the acetic acid moiety at the N1 position to fine-tune the molecule's interaction with biological targets.

Indole Ring Substitution: Introducing various substituents onto the benzene (B151609) portion of the indole ring can significantly impact activity. For instance, the addition of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups can alter the electronic properties of the entire molecule, influencing binding affinity and selectivity. nih.gov Structure-activity relationship (SAR) studies on related indole acetic acid derivatives have shown that substitutions at different positions can lead to substantial changes in potency. nih.govrsc.org For example, in a series of indole acetic acid sulfonate derivatives, substituting the indole scaffold with a biphenyl (B1667301) ring resulted in a 57-fold increase in activity against the enzyme h-ENPP1. rsc.org

Modification of the 3-Propionyl Group: The propionyl side chain at the C3 position is a critical site for modification. Altering the length of the alkyl chain, introducing branching, or replacing it with other acyl groups (e.g., acetyl, benzoyl) can affect how the molecule fits into a target's binding pocket. mdpi.com Regioselective 3-acylation of the indole nucleus is a well-established synthetic method that allows for the introduction of a wide variety of acyl groups at this position, providing a direct route to explore these modifications. mdpi.com

Alterations to the N1-Acetic Acid Moiety: The acetic acid group at the N1 position is often crucial for activity, frequently acting as a key interacting group with target proteins. Modifications here include esterification to create prodrugs, or conversion to amides to introduce new interaction points and alter physicochemical properties. nih.gov For example, structural modification of the amide part of a related indole acetic acid derivative led to a substantial improvement in potency. nih.gov

The following table summarizes key scaffold modification strategies and their observed impact on the activity of related indole derivatives.

| Modification Site | Specific Modification | Observed Effect on Activity | Reference Compound Class |

| Indole Ring | Substitution with a biphenyl group | 57-fold increase in inhibitory activity against h-ENPP1 | Indole acetic acid sulfonates rsc.org |

| Indole Ring | Substitution with fluorine at the para position | Enhanced inhibitory activity against h-e5'NT | Indole acetic acid sulfonates rsc.org |

| N1-Side Chain | Conversion of carboxylic acid to various amides | Substantial improvement in receptor antagonist potency | CRTH2 Receptor Antagonists nih.gov |

| C3-Acyl Group | Variation of the acyl chain (e.g., propionyl, benzoyl) | Alters binding affinity and selectivity | 3-Acylindoles mdpi.com |

Design of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target profile. This approach has been applied to indole-based structures to combine their inherent biological activities with those of other well-known active moieties.

One common approach involves modifying the N1-acetic acid side chain of the indole core. For instance, indole-3-acetic acid has been used as a starting material to synthesize hybrid molecules containing a 1,2,4-triazole (B32235) ring system. nih.gov In this process, the acetic acid group is converted into an acetohydrazide, which then undergoes cyclization and further reaction to incorporate the triazole pharmacophore, known for a wide range of biological activities. nih.gov The resulting indole-triazole hybrids can be further diversified by creating Schiff bases with various substituted benzaldehydes. nih.gov

Another strategy is the conjugation of amino acids or dipeptide-like units to the indole scaffold. researchgate.net This can create novel compounds that leverage the structural features of both indoles and amino acids, potentially improving transport properties or introducing new biological activities. These hybrids can be synthesized by alkylating the indole nitrogen of a compound like 5-methoxy-2-methyl-1H-indole-3-acetic acid with an N-protected amino acid ester, followed by coupling with another amino acid ester and subsequent hydrolysis. researchgate.net

The design of these hybrid molecules aims to:

Target Multiple Receptors: Combine pharmacophores that act on different biological targets to achieve a synergistic effect or to treat complex diseases.

Improve Pharmacokinetic Properties: Modify the parent molecule to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Enhance Potency and Selectivity: The added pharmacophore can introduce new binding interactions with the target, leading to increased potency and selectivity.

| Indole Core | Linked Pharmacophore | Resulting Hybrid Class | Potential Therapeutic Application |

| Indole-3-acetic acid | 1,2,4-Triazole | Indole-Triazole Hybrids | Antimicrobial, Antioxidant, Cytotoxic nih.gov |

| Indole-3-acetic acid | Amino Acids / Dipeptides | Dipeptide-like Indole Derivatives | Drug Discovery Lead Compounds researchgate.net |

Synthetic Accessibility and Diversification of Indole-Based Libraries

The ability to synthesize a wide variety of analogs is crucial for successful drug discovery programs. The development of efficient and versatile synthetic routes allows for the creation of large libraries of compounds for high-throughput screening. For derivatives of this compound, synthetic strategies often focus on sequential or convergent approaches to build molecular diversity.

A common synthetic pathway starts with a readily available indole precursor. The propionyl group can be introduced at the C3 position via Friedel-Crafts acylation. Subsequently, the indole nitrogen can be alkylated with an ethyl bromoacetate (B1195939) equivalent, followed by hydrolysis of the ester to yield the final acetic acid side chain.

Key strategies for diversifying indole-based libraries include:

Parallel Synthesis: Using a common intermediate, parallel reactions can be run with a diverse set of building blocks. For example, starting with an N1-protected indole, a variety of acyl chlorides or anhydrides can be used to introduce different groups at the C3 position. mdpi.com

Late-Stage Functionalization: Modifying a complex molecular scaffold in the final steps of a synthesis allows for rapid generation of analogs without having to repeat the entire synthetic sequence.

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, which is an efficient way to generate diverse libraries.

The synthesis of α-substituted indole-3-acetic acids, for example, can be achieved by first protecting the indole nitrogen and esterifying the carboxylic acid. The resulting intermediate can then undergo nucleophilic substitution with various alkyl bromides before final deprotection to yield a library of derivatives. nih.govresearchgate.net Similarly, libraries of indole-based Schiff bases and triazoles have been generated from indole-3-acetic acid through a multi-step synthesis involving the formation of an acetohydrazide intermediate. nih.gov These established synthetic routes demonstrate the high degree of synthetic accessibility and the potential for extensive diversification of the indole scaffold.

Exploration of Naturally Occurring Indole-Propionyl-Acetic Acid Analogs

Nature is a rich source of complex and biologically active molecules, with indole alkaloids representing a particularly large and diverse class of natural products. nih.govresearchgate.net These compounds are found in a wide array of organisms, including plants, fungi, and marine invertebrates like sponges. numberanalytics.comresearchgate.netmdpi.com While a direct natural source of this compound has not been prominently reported, many naturally occurring indole alkaloids possess structural features analogous to this synthetic scaffold.

The most well-known natural analog is Indole-3-acetic acid (IAA) , a primary plant hormone (auxin) that plays a critical role in plant growth and development. nih.gov IAA features the core indole ring and an acetic acid side chain at the C3 position. Another related natural product is Indole-3-propionic acid (IPA) , which is also found in plants and produced by gut microbiota.

Beyond these simple analogs, the vast structural diversity of indole alkaloids showcases nature's ability to modify the indole core. nih.gov

Prenylated Indoles: Many fungal and marine natural products feature indole rings decorated with isoprene (B109036) units. researchgate.netmdpi.com

Bis- and Tris-indole Alkaloids: These compounds consist of two or three indole moieties linked together, often exhibiting potent biological activity. mdpi.com

Complex Side Chains: Nature frequently attaches complex and diverse side chains to the indole nucleus, including those derived from amino acids and other biosynthetic pathways. For example, Fumitremorgin C is a prenylated indole alkaloid derived from L-tryptophan and L-proline. mdpi.com

The study of these natural products provides valuable insights for the design of novel synthetic analogs. The structural motifs and functional groups found in nature often represent evolutionarily optimized solutions for interacting with biological targets. By mimicking these natural structures, medicinal chemists can design new derivatives of this compound with improved biological properties.

Advanced Analytical and Characterization Techniques in Indole Research

Spectroscopic Methods for Structure Elucidation (NMR, MS, IR)

Spectroscopic techniques are indispensable for the structural confirmation of novel indole (B1671886) compounds like (3-Propionyl-indol-1-yl)-acetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The indole ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene (B1212753) protons of the acetic acid group attached to the nitrogen (N1) would likely resonate as a singlet around δ 5.0 ppm. The ethyl protons of the propionyl group at C3 would present as a characteristic quartet and triplet system.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the propionyl and acetic acid groups would be found in the downfield region (δ 170-200 ppm). The carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm).

Based on data from structurally similar compounds, the expected chemical shifts for this compound are summarized below.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Indole Ring Protons | 7.0 - 8.5 | 100 - 140 |

| N-CH₂ (acetic acid) | ~5.0 | ~50 |

| C=O (acetic acid) | - | ~172 |

| C=O (propionyl) | - | ~198 |

| CH₂ (propionyl) | ~3.0 (quartet) | ~38 |

| CH₃ (propionyl) | ~1.2 (triplet) | ~8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (molecular weight: 231.25 g/mol ), a high-resolution mass spectrum would confirm the exact mass. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for related indole derivatives include the loss of the acetic acid side chain and cleavage of the propionyl group. nih.govscirp.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups. researchgate.net

| Functional Group | Expected IR Absorption Band (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C=O stretch (carboxylic acid) | ~1700 |

| C=O stretch (ketone) | ~1680 |

| C-N stretch | 1360 - 1250 |

| C-O stretch | 1300 - 1200 |

| Aromatic C-H stretch | ~3100 |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A typical Reverse-Phase HPLC (RP-HPLC) method would be employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of indole-containing compounds, a gradient elution is often used to achieve optimal separation. nih.gov A mixture of an aqueous solvent (often with a pH modifier like acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is common. nih.govmdpi.com Detection is typically performed using a UV detector, as the indole ring has strong UV absorbance. ntu.edu.sg

Below is a hypothetical HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, increasing over time |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Omics Techniques for Metabolite Profiling and Discovery

Omics technologies, particularly metabolomics, are powerful for the global analysis of small molecules in biological systems. mdpi.com While there are no specific reports on the metabolomic profiling of this compound, these techniques would be crucial for studying its metabolic fate if it were used as a synthetic auxin or to identify it as a novel metabolite in an organism.

Targeted metabolomics could be employed to specifically quantify this compound and related indole compounds in a biological sample. nih.gov This approach utilizes highly sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure the concentrations of a predefined set of metabolites. nih.gov

Untargeted metabolomics, on the other hand, aims to comprehensively profile all detectable small molecules in a sample. This would be useful for discovering previously unknown metabolites that may be structurally related to this compound or that are formed as a result of its introduction into a biological system.

Crystallography for Molecular Structure and Protein-Ligand Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, obtaining a single crystal would allow for the precise determination of its bond lengths, bond angles, and conformation in the solid state. This information is invaluable for understanding its chemical reactivity and intermolecular interactions. The crystal structures of related indole derivatives often reveal patterns of hydrogen bonding and molecular packing. mdpi.comgdckathua.in

Furthermore, if this compound is found to interact with a specific protein, co-crystallization of the compound with its protein target can provide atomic-level details of the protein-ligand interaction. nih.gov This technique is instrumental in drug discovery and molecular biology for understanding how a small molecule binds to its receptor and elicits a biological response. The resulting crystal structure would show the precise orientation of the ligand in the protein's binding pocket and the specific amino acid residues involved in the interaction. nih.gov

Interdisciplinary Research Perspectives and Emerging Applications Excluding Clinical

Role of Indole (B1671886) Acetic Acid Derivatives in Plant Growth Regulation and Phytohormone Research

Synthetic auxin derivatives are frequently developed to study these processes or to act as plant growth regulators. These synthetic compounds often exhibit greater stability than natural IAA. nih.gov The structure of (3-Propionyl-indol-1-yl)-acetic acid suggests it is a synthetic analog of IAA. Its potential as a plant growth regulator would depend on its ability to interact with the auxin signaling pathway, specifically with receptors like the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein. nih.gov

Research on the closely related compound, Indole-3-propionic acid (IPA), has shown that it exhibits auxin-like bioactivities and can modulate lateral root development in plants by directly targeting the TIR1/AFB-Aux/IAA auxin signaling pathway. researchgate.net This suggests that other derivatives, potentially including this compound, could have similar or novel regulatory effects, making them valuable tools for phytohormone research.

Table 1: Comparison of this compound with Natural Auxin

| Feature | This compound | Indole-3-acetic acid (IAA) |

|---|---|---|

| Classification | Synthetic Indole Derivative | Natural Phytohormone (Auxin) wikipedia.org |

| Acetic Acid Group | Attached to Indole Nitrogen (N1) | Attached to Indole Ring (C3) wikipedia.org |

| Substitution at C3 | Propionyl group | Hydrogen |

| Potential Role | Research tool, potential plant growth regulator | Primary regulator of plant growth and development researchgate.net |

Application in Microbial Communication and Biofilm Modulation

Indole and its derivatives are not exclusive to plants; they are also significant signaling molecules in microbial communities. Bacteria and fungi can produce IAA, which can influence their own physiological processes as well as interact with host plants. mdpi.com The production of IAA by microbes is a key factor in many plant-microbe interactions.

Recent studies have highlighted the role of indole compounds in microbial communication, including quorum sensing and the modulation of biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can confer resistance to antimicrobial agents. Indole derivatives have been investigated for their ability to interfere with biofilm formation.

For example, Indole-3-acetic acid has been shown to impact biofilm formation and virulence in the bacterium Pseudomonas aeruginosa. While the precise mechanisms by which this compound might influence microbial communities are unknown, its indole core suggests it could potentially interfere with signaling pathways that regulate biofilm development or other microbial group behaviors. This makes it a candidate for research into novel anti-biofilm strategies.

Potential as Research Tools for Biological Pathway Probing

The specific chemical structure of synthetic hormone analogs is often what makes them valuable as research tools. By modifying the core structure of a bioactive molecule like IAA, scientists can create probes to study complex biological pathways. These synthetic analogs can have altered binding affinities for receptors, different transport properties, or modified stability within a biological system.

This compound, with its N1-acetic acid and C3-propionyl substitutions, presents a unique chemical architecture. This structure could be used to probe the auxin signaling pathway, helping to elucidate the specific structural requirements for receptor binding and activation. researchgate.netnih.gov For instance, comparing its effects to those of IAA and IPA could reveal how modifications at different positions on the indole ring affect biological activity. This makes it a potentially useful tool for dissecting the intricate network of hormone signaling in plants.

Exploring Environmental and Agricultural Research Applications

The development of novel plant growth regulators is a significant area of agricultural research. Synthetic auxins are widely used to control plant growth, from promoting rooting in cuttings to preventing premature fruit drop. nih.gov The potential for this compound to act as a stable, long-acting auxin could be explored for various agricultural applications.

Furthermore, understanding the role of IAA and its derivatives in plant-microbe interactions has environmental implications. Microbes that produce IAA can be used as biofertilizers to promote plant growth. Conversely, the ability of some microbes to degrade IAA is also being studied as a way to manipulate hormone levels in the plant's environment. Research into how synthetic derivatives like this compound are perceived and metabolized by soil and plant-associated microbes could open new avenues for improving crop resilience and productivity in sustainable agricultural systems.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| Indole-3-propionic acid (IPA) |

Future Research Directions and Unexplored Avenues for 3 Propionyl Indol 1 Yl Acetic Acid

Elucidation of Novel Biological Targets and Signaling Pathways

A primary future objective is to move beyond putative mechanisms and identify the specific molecular targets and signaling cascades modulated by (3-Propionyl-indol-1-yl)-acetic acid. Indole (B1671886) derivatives are known to interact with a multitude of biological targets, including enzymes, receptors, and DNA, thereby influencing processes like cell proliferation, apoptosis, and inflammation. mdpi.comnih.gov Future research should employ a multi-pronged approach to uncover the unique biological interactions of this specific compound.

Initial screening using high-throughput assays against diverse panels of kinases, G-protein coupled receptors (GPCRs), and nuclear receptors could provide preliminary "hits." Subsequently, more sophisticated techniques such as chemical proteomics, utilizing affinity-based probes derived from the parent compound, can isolate and identify direct binding partners from cell lysates.

Furthermore, investigating the compound's impact on cellular signaling pathways is crucial. Techniques like RNA sequencing (RNA-seq) and quantitative proteomics can offer a global view of the transcriptomic and proteomic changes induced by the compound. This can help identify modulated pathways, such as the Keap1-Nrf2 system, which is involved in oxidative stress response and is a known target for some indole derivatives. nih.gov Understanding these intricate signaling networks is fundamental to deciphering the compound's mechanism of action and its potential therapeutic applications. researchgate.net

Deeper Understanding of Structure-Activity-Relationship through Advanced Computational and Experimental Methods

A systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the potency and selectivity of this compound. wikipedia.org This involves a synergistic combination of computational modeling and synthetic chemistry to understand how modifications to its chemical structure affect its biological activity. drugdesign.org

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical relationships between the chemical structure and biological activity. wikipedia.orgunicamp.br By analyzing a series of analogs, QSAR models can identify key structural features (descriptors) that are critical for activity. nih.gov Molecular docking simulations can further predict how the compound and its derivatives bind to putative protein targets, providing insights into the specific interactions, such as hydrogen bonds or hydrophobic contacts, that govern binding affinity. nih.gov

Experimental Methods: Guided by computational predictions, a library of analogs can be synthesized. drugdesign.org Modifications could include altering the length and branching of the propionyl and acetic acid chains, substituting various positions on the indole ring, and replacing the carboxylic acid groups with other acidic functionalities to probe their importance. mdpi.com Each new analog would be tested for its biological effects, and the resulting data would be used to refine the SAR models, creating an iterative cycle of design, synthesis, and testing to develop compounds with improved therapeutic profiles. drugdesign.org

| Modification Strategy | Rationale | Potential Outcome |

| Varying propionyl chain length | To probe the size of the binding pocket. | Increased or decreased binding affinity. |

| Substitution on the indole ring | To explore electronic and steric effects. | Enhanced potency or selectivity. |

| Replacing carboxylic acid | To assess the importance of the acidic group for activity. | Identification of essential functional groups. |

Development of Targeted Delivery Systems in Preclinical Models

Many promising therapeutic compounds face challenges related to poor solubility, low bioavailability, and off-target toxicity. nih.gov Developing targeted drug delivery systems (DDS) for this compound could overcome these hurdles and enhance its therapeutic efficacy in preclinical models. frontiersin.orgpharmaron.com

Nanotechnology-based carriers offer a promising avenue for targeted delivery. nih.govresearchgate.net Liposomes, polymeric nanoparticles, and dendrimers can encapsulate the compound, protecting it from degradation and improving its pharmacokinetic profile. nih.gov The surface of these nanocarriers can be functionalized with specific ligands—such as antibodies, peptides, or aptamers—that recognize and bind to receptors overexpressed on target cells, for instance, in cancerous tissues. nih.gov

Preclinical evaluation of these targeted DDS would involve in vitro studies on cell lines to confirm cellular uptake and cytotoxicity, followed by in vivo studies in animal models. nih.gov These studies would assess the biodistribution, pharmacokinetics, and anti-tumor efficacy of the nanoformulation compared to the free compound. pharmaron.comnih.gov

Investigation of Synergistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce dosages. nih.gov A significant future research direction is to investigate the potential synergistic effects of this compound when combined with other established or experimental therapeutic agents.

In vitro studies using various cell lines would be the initial step. arxiv.org Checkerboard assays can be employed to systematically test different concentration combinations of this compound and another compound to determine if the combined effect is synergistic, additive, or antagonistic. mdpi.com The Chou-Talalay method is a common approach to quantify these interactions. nih.gov Promising synergistic combinations identified in vitro could then be advanced to in vivo preclinical models to validate their enhanced therapeutic effect and assess their safety profile. researchgate.netnih.gov

For example, if the compound is found to inhibit a specific cellular pathway, combining it with a compound that targets a complementary pathway could lead to a more potent biological response.

Exploration of New Synthetic Pathways and Green Chemistry Innovations

Developing efficient, scalable, and environmentally friendly synthetic routes is crucial for the future development of this compound and its derivatives. Traditional methods for indole synthesis can sometimes involve harsh reaction conditions and produce significant waste. researchgate.net

Future research should focus on exploring novel synthetic strategies. This could include leveraging modern catalytic systems, such as metal-based or organocatalysts, which can facilitate reactions under milder conditions with higher selectivity. numberanalytics.com The development of one-pot or multicomponent reactions, where multiple chemical transformations occur in a single step, can significantly improve efficiency and reduce waste. rsc.orgrsc.org

Furthermore, embracing the principles of green chemistry is paramount. researchgate.net This involves using environmentally benign solvents like water or ethanol, minimizing energy consumption, and utilizing renewable starting materials where possible. rsc.orggoogle.com For instance, enzymatic synthesis is an emerging green approach that utilizes enzymes as biocatalysts to perform chemical transformations with high specificity and under mild conditions, offering a sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Q & A

Q. What statistical methods are appropriate for analyzing dose-response variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.